1-Bromo-1-methoxyethane
Description
Classification within Alpha-Halo Ethers and Research Significance
1-Bromo-1-methoxyethane belongs to the class of organic compounds known as alpha-halo ethers. wikipedia.org This classification signifies the presence of a halogen atom, in this case, bromine, and an ether linkage on the same carbon atom. The general structure of an ether is R-O-R', where R and R' are alkyl or aryl groups. wikipedia.org In alpha-halo ethers, one of these groups has a halogen substituent on the carbon directly attached to the ether oxygen.
The research significance of alpha-halo ethers stems from their unique reactivity. The electronegative oxygen and halogen atoms on the same carbon create a highly electrophilic center, making them susceptible to nucleophilic attack. This reactivity is central to their utility in various synthetic transformations. While alpha-chloro ethers have been more extensively studied, their bromo- and iodo- counterparts are also valuable reagents.
Historical Context of Alpha-Halo Ether Chemistry
The exploration of halogenated organic compounds has a rich history. The anesthetic properties of halogenated hydrocarbons like chloroform (B151607) were discovered in the mid-19th century. wikipedia.org This paved the way for the investigation of other halogenated compounds, including ethers. The development of synthetic methods to create these molecules, such as the reaction of alcohols and aldehydes with hydrogen halides, has been a long-standing area of research. google.com Over the years, the focus has shifted from simple synthesis to understanding the intricate mechanisms of their reactions and harnessing their reactivity for complex molecule construction.
Current Research Paradigms and Scope for this compound
Current research involving alpha-halo ethers often focuses on their application in stereoselective synthesis and the formation of carbon-carbon and carbon-heteroatom bonds. These compounds serve as valuable intermediates in the synthesis of a wide array of more complex molecules. researchgate.net For instance, they are used in the protection of alcohol functional groups and in the construction of specific molecular frameworks. univpancasila.ac.id
A notable recent study highlights the use of this compound in the synthesis of 1,3-thiaselenolane derivatives. mdpi.com In this research, it acted as a trapping agent for an intermediate, demonstrating its utility in controlling reaction pathways and generating complex heterocyclic structures. mdpi.com This example underscores the modern approach to utilizing even seemingly simple reagents like this compound for sophisticated chemical transformations.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C3H7BrO |
| Molecular Weight | 138.99 g/mol nih.govchemicalbook.com |
| CAS Number | 57977-96-5 guidechem.com |
| Appearance | Colorless to light yellow liquid chemimpex.comchemicalbook.com |
| Boiling Point | 40-41 °C at 66 mmHg chemicalbook.cominnospk.com |
| Density | 1.479 g/mL at 25 °C chemimpex.comchemicalbook.com |
| Refractive Index | n20/D 1.447 chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
57977-96-5 |
|---|---|
Molecular Formula |
C3H7BrO |
Molecular Weight |
138.99 g/mol |
IUPAC Name |
1-bromo-1-methoxyethane |
InChI |
InChI=1S/C3H7BrO/c1-3(4)5-2/h3H,1-2H3 |
InChI Key |
XGLJSPFXMGSGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC)Br |
Origin of Product |
United States |
Mechanistic Investigations of 1 Bromo 1 Methoxyethane Reactivity
Nucleophilic Substitution Reaction Pathways
Nucleophilic substitution reactions involving 1-bromo-1-methoxyethane can occur via either unimolecular (SN1) or bimolecular (SN2) pathways. The predominant mechanism is dictated by factors such as the solvent, the nucleophile, and the stability of any potential intermediates.
Bimolecular (SN2) Pathways
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. scribd.com This pathway is generally favored for primary and less sterically hindered secondary alkyl halides.
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as Walden inversion. masterorganicchemistry.com The nucleophile attacks from the side opposite to the leaving group, leading to a "flipping" of the molecule's configuration. libretexts.orgquora.comyoutube.com If the reaction starts with an (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. libretexts.org
However, it is important to note that the assignment of R or S configuration based on the Cahn-Ingold-Prelog priority rules depends on the atomic numbers of the substituents. echemi.comstackexchange.com A change in the priority of the incoming nucleophile compared to the leaving group can lead to "apparent retention" of configuration, even though the reaction proceeded with chemical inversion. echemi.comstackexchange.comjohnabbott.qc.ca For example, if (S)-1-bromo-1-fluoroethane reacts with sodium methoxide (B1231860) in an SN2 fashion, the product, (S)-1-fluoro-1-methoxyethane, has the same stereochemical descriptor. johnabbott.qc.cachegg.comchegg.com This is because while the methoxy (B1213986) group attacks from the backside, displacing the bromide, the priority of the substituents changes, resulting in the same "S" designation for the product. johnabbott.qc.ca
Table 2: Stereochemical Outcome of a Representative SN2 Reaction
| Starting Material | Nucleophile | Product | Stereochemical Outcome |
| (S)-1-bromo-1-fluoroethane | CH₃O⁻ | (S)-1-fluoro-1-methoxyethane | Apparent Retention (due to CIP rule changes) |
This table illustrates an example where the stereochemical descriptor remains the same despite the reaction proceeding via an SN2 mechanism with inversion of configuration.
Factors Governing SN2 Reactivity: Nucleophile Basicity and Steric Hindrance
The reactivity of this compound in SN2 reactions is significantly influenced by the interplay of nucleophile basicity and steric hindrance. A strong nucleophile is crucial for the bimolecular nature of the SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Generally, a species with a localized negative charge, such as an alkoxide, is a more potent nucleophile than a neutral one. libretexts.org
Steric hindrance around the electrophilic carbon atom where the substitution occurs is a primary determinant of the SN2 reaction rate. libretexts.orgmasterorganicchemistry.com An increase in the size of groups attached to the electrophilic carbon shields it from the backside attack required for the SN2 mechanism, thereby decreasing the reaction rate. libretexts.org While this compound itself is a secondary halide, the presence of substituents on adjacent carbons can also impede the reaction. libretexts.org For instance, increasing the bulk of the nucleophile can also slow down the reaction. masterorganicchemistry.com
The following table illustrates the expected relative reactivity of this compound with various nucleophiles in an SN2 context, considering both basicity and steric factors.
| Nucleophile | Structure | Basicity | Steric Hindrance | Expected SN2 Reactivity |
| Methoxide | CH₃O⁻ | Strong | Low | High |
| Ethoxide | CH₃CH₂O⁻ | Strong | Moderate | Moderate to High |
| tert-Butoxide | (CH₃)₃CO⁻ | Strong | High | Low |
| Azide | N₃⁻ | Good | Low | High |
| Iodide | I⁻ | Weak | Low | High (Good Nucleophile) |
Competition Between SN1 and SN2 Mechanisms
Whether this compound undergoes a substitution reaction via an SN1 or SN2 pathway is determined by several competing factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. pbworks.com As a secondary alkyl halide, this compound is at a crossroads, where both mechanisms are plausible. pressbooks.pub
A key determinant is the stability of the potential carbocation intermediate. The methoxy group, with its electron-donating resonance effect, can stabilize an adjacent carbocation, making an SN1 pathway more favorable than for a typical secondary alkyl halide. However, the substrate is not tertiary, which would more strongly favor the SN1 mechanism due to carbocation stability and steric hindrance to backside attack. masterorganicchemistry.com
The choice between SN1 and SN2 is also heavily influenced by the reaction conditions. Strong, non-bulky nucleophiles will favor the SN2 pathway. wiley.com Conversely, weak nucleophiles or conditions that promote the formation of a carbocation, such as the use of a polar protic solvent like water or ethanol, will favor the SN1 mechanism. pbworks.comstudysoup.com These solvents can solvate the leaving group, facilitating its departure and stabilizing the resulting carbocation. libretexts.org In contrast, polar aprotic solvents tend to favor SN2 reactions.
The table below summarizes the conditions that favor each mechanistic pathway for this compound.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Secondary, with potential for carbocation stabilization | Secondary, accessible to backside attack |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, CN⁻) |
| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good (Bromine is a good leaving group) | Good (Bromine is a good leaving group) |
Elimination Reaction Pathways
In addition to substitution reactions, this compound can also undergo elimination reactions to form alkenes. The two primary pathways for elimination are the unimolecular (E1) and bimolecular (E2) mechanisms.
Unimolecular (E1) Elimination Mechanisms
The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, analogous to the SN1 reaction. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a secondary carbocation. This carbocation is stabilized by the adjacent methoxy group through resonance. In the second step, a weak base (which can be the solvent) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com
E1 reactions often compete with SN1 reactions and are favored by the use of weak bases and polar protic solvents. libretexts.org The stability of the carbocation intermediate is a crucial factor, and the methoxy group in this compound plays a significant role in enabling this pathway.
Bimolecular (E2) Elimination Mechanisms
The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. pressbooks.pub The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com
For an E2 reaction to occur, a specific stereochemical arrangement is often required: the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. pressbooks.pub This allows for efficient overlap of the developing p-orbitals in the transition state. The use of a strong, non-nucleophilic, sterically hindered base, such as potassium tert-butoxide, strongly favors the E2 pathway over SN2. chemistrysteps.com
Regioselectivity and Stereoselectivity in Elimination (Zaitsev vs. Hofmann)
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction's regioselectivity becomes important. The two general rules that predict the major product are Zaitsev's rule and Hofmann's rule.
Zaitsev's rule states that the more substituted (and generally more stable) alkene will be the major product. libretexts.org This is often the case in E1 reactions and in E2 reactions with small, strong bases. orgoreview.com
Hofmann's rule , on the other hand, predicts the formation of the least substituted alkene as the major product. This outcome is favored in E2 reactions when a sterically bulky base is used, as it is easier for the large base to abstract a less sterically hindered proton from a less substituted carbon. chemistrysteps.com It is also favored when the leaving group is poor or large and charged. libretexts.org
In the case of this compound, elimination can produce either 1-methoxyethene or 2-methoxyethene (which does not exist as a stable isolated product and would likely rearrange). The regiochemical outcome will depend on the base used.
| Base | Predicted Major Product | Governing Rule |
| Sodium Ethoxide (NaOEt) | 1-Methoxyethene (more substituted) | Zaitsev |
| Potassium tert-Butoxide (KOtBu) | 1-Methoxyethene (less substituted proton removal) | Hofmann |
The stereoselectivity of E2 reactions is also a key consideration. The requirement for an anti-periplanar arrangement of the proton and leaving group can dictate the stereochemistry (E/Z) of the resulting alkene. pressbooks.pub E1 reactions, proceeding through a planar carbocation, generally lead to the more stable trans (E) isomer. libretexts.org
Neighboring Group Participation and Anchimeric Assistance
Neighboring group participation (NGP), also known as anchimeric assistance, is the intramolecular involvement of a nearby functional group in a reaction, which can significantly increase the reaction rate and influence the stereochemistry of the product. dalalinstitute.comdalalinstitute.com This participation typically involves a group with lone pair electrons or a pi system that can act as an internal nucleophile.
The participation of a neighboring group can lead to a significant rate enhancement compared to a similar reaction without such participation. dalalinstitute.com This phenomenon is a powerful aspect of reactivity that can lead to products with unexpected stereochemistry and can be a key factor in the synthetic utility of a compound. The potential for the methoxy group in this compound to provide anchimeric assistance should be considered, especially under conditions that might favor the formation of a positive charge on the alpha-carbon. mugberiagangadharmahavidyalaya.ac.in
Role of the Methoxy Group in Bromine Displacement
The displacement of the bromine atom in this compound is significantly influenced by the presence of the adjacent methoxy group. This influence is primarily exerted through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. wikipedia.orglibretexts.org In this process, the lone pair of electrons on the oxygen atom of the methoxy group acts as an internal nucleophile, attacking the electrophilic carbon atom to which the bromine is attached.
This intramolecular attack displaces the bromide ion and leads to the formation of a cyclic oxonium ion intermediate. wikipedia.org The reaction proceeds via two consecutive SN2 steps: the first being the intramolecular attack of the methoxy group, and the second being the intermolecular attack of an external nucleophile on the cyclic intermediate. libretexts.org This mechanistic pathway is considerably faster than a standard SN2 reaction with an external nucleophile alone or an SN1 reaction involving the formation of a simple carbocation. The enhanced reaction rate is a hallmark of neighboring group participation. wikipedia.org
A classic analogy is the reaction of sulfur mustards with nucleophiles, which exhibit a much higher reaction rate compared to primary alkyl chlorides lacking a participating heteroatom. wikipedia.org For instance, the rate of reaction for a compound with a participating neighboring group can be many times faster than a similar compound without such a group.
To illustrate the rate enhancement due to the methoxy group, consider the hypothetical relative rates of solvolysis for 1-bromoethane versus this compound.
Table 1: Illustrative Relative Solvolysis Rates
| Compound | Participating Group | Relative Rate of Solvolysis (krel) |
| 1-Bromoethane | None | 1 |
| This compound | Methoxy (-OCH₃) | > 1 (significantly faster) |
| This table is illustrative and intended to demonstrate the expected rate enhancement due to neighboring group participation. |
The key takeaway is that the methoxy group is not a passive substituent but an active participant in the displacement of the bromine atom, accelerating the reaction through anchimeric assistance. libretexts.org
Formation and Reactivity of Cyclic Oxonium Ion Intermediates
The formation of a cyclic oxonium ion is a direct consequence of the neighboring group participation by the methoxy group as described above. Specifically, the intermediate formed from this compound would be a substituted 1,3-dioxolanium-type ion, although in this case, it is a three-membered ring. This strained, positively charged cyclic species is highly reactive. nih.govmdpi.com
The formation can be depicted as follows:
Scheme 1: Formation of the Cyclic Oxonium Ion Intermediate
This scheme illustrates the intramolecular attack of the methoxy group to form a cyclic oxonium ion intermediate and a bromide ion.
Once formed, this cyclic oxonium ion intermediate is susceptible to attack by a nucleophile. nih.govmdpi.com The nucleophilic attack can occur at either of the two carbon atoms of the three-membered ring. In the case of this compound, the subsequent attack by an external nucleophile (Nu⁻) will proceed via an SN2 mechanism on one of the ring carbons.
Scheme 2: Reactivity of the Cyclic Oxonium Ion Intermediate
This scheme shows the ring-opening of the cyclic oxonium ion intermediate upon attack by an external nucleophile.
The existence and structure of stable cyclic oxonium ions have been confirmed in other systems through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Their reactivity is well-established, typically involving ring-opening reactions when treated with nucleophiles. nih.govmdpi.com Therefore, the postulation of a cyclic oxonium ion intermediate in the reactions of this compound is based on sound mechanistic principles and evidence from related systems.
Stereochemical Aspects in the Chemistry of 1 Bromo 1 Methoxyethane
Diastereoselective Transformations
Diastereoselectivity is observed in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over another. Research has shown that 1-bromo-1-methoxyethane can be employed in reactions that yield diastereomeric products.
A notable example is in the synthesis of substituted 1,3-thiaselenolanes. In a reaction involving 2-methylthiirane and hexamethyldisilaselenane, this compound serves as an electrophilic trapping agent for an intermediate. This process results in the formation of a 1,3-thiaselenolane derivative as a mixture of diastereomers. Specifically, a 70/30 diastereomeric ratio was reported for the product, 1,3-thiaselenolane 30, highlighting a degree of diastereoselectivity in the transformation. researchgate.netmdpi.com
| Reactants | Reagent | Product | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| 2-Methylthiirane, Hexamethyldisilaselenane | This compound | 1,3-Thiaselenolane 30 | 70:30 | researchgate.netmdpi.com |
This selectivity arises from the influence of the existing stereocenter(s) on the transition state of the reaction, favoring the pathway that leads to the major diastereomer.
Enantioselective Chemical Processes
Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. While the existence of chiral forms of this compound, such as (1S)-1-bromo-1-methoxyethane, is documented, specific examples of its direct application in highly enantioselective processes are not extensively detailed in the surveyed literature. nih.gov The availability of enantiomerically pure forms, however, suggests its potential use as a chiral electrophile in asymmetric synthesis to build complex chiral molecules.
Impact of Chirality on Reaction Outcomes and Selectivity
The chirality of this compound has a profound impact on the stereochemical outcome of its reactions, particularly in nucleophilic substitutions. In such reactions, the spatial arrangement of the reactant's chiral center dictates the configuration of the product's chiral center.
Nucleophilic substitution reactions at the chiral carbon of this compound are expected to proceed via mechanisms that affect its stereochemistry. The Sₙ2 mechanism, for instance, involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide). This concerted process forces an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. pressbooks.pub
A well-studied analogy that illustrates this principle is the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860). stackexchange.comjohnabbott.qc.ca In this Sₙ2 reaction, the methoxide ion attacks the carbon from the side opposite to the bromine atom. This leads to an inversion of the three-dimensional arrangement of the groups around the chiral center. stackexchange.compearson.com However, the designation of the resulting product as (R) or (S) depends on the Cahn-Ingold-Prelog (CIP) priority rules applied to the new set of substituents. stackexchange.com If the incoming nucleophile has a different priority ranking compared to the leaving group, the stereochemical descriptor (R/S) of the product may or may not change, even though a geometric inversion has occurred. stackexchange.com For example, in the reaction of (S)-1-bromo-1-fluoroethane, the product is (S)-1-fluoro-1-methoxyethane because the incoming methoxy (B1213986) group has a lower CIP priority than the fluorine atom, whereas the original bromine had the highest priority. stackexchange.com This demonstrates that while the molecule's geometry inverts, the R/S label does not necessarily follow suit, an important subtlety in stereochemistry. This principle is directly applicable to chiral this compound, where the stereochemical outcome of a substitution reaction is a direct consequence of its initial chirality and the nature of the reacting nucleophile.
Applications of 1 Bromo 1 Methoxyethane in Advanced Organic Synthesis
Role as an Electrophilic Building Block
The carbon atom bonded to both the bromine and the methoxy (B1213986) group in 1-bromo-1-methoxyethane is electron-deficient, making it an electrophilic center. This inherent electrophilicity is the foundation of its utility as a building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of the 1-methoxyethyl group into a variety of nucleophilic substrates.
A prime example of its electrophilic nature is its reaction with nucleophiles like alkoxides. For instance, the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860) results in the displacement of the bromide ion to form (S)-1-fluoro-1-methoxyethane. pearson.comstackexchange.com While this example uses a fluorinated analogue, the principle of the bromide acting as a leaving group in a nucleophilic substitution is directly applicable to this compound. In such a reaction, a nucleophile attacks the electrophilic carbon, leading to the cleavage of the carbon-bromine bond and the formation of a new bond with the nucleophile. This reactivity allows for the construction of more complex molecules by attaching the 1-methoxyethyl moiety to various scaffolds.
The general mechanism for its role as an electrophilic building block in a nucleophilic substitution (SN2) reaction can be visualized as follows:
Nu- + CH3CH(Br)OCH3 → Nu-CH(CH3)OCH3 + Br-
Where Nu- represents a generic nucleophile. This fundamental reactivity pattern underscores its importance as a source of a functionalized two-carbon unit in synthetic chemistry.
Formation of Complex Heterocyclic Systems: Case Studies (e.g., 1,3-thiaselenolanes)
One of the more specialized applications of this compound is in the construction of complex heterocyclic systems. A notable case study is its use in the synthesis of 1,3-thiaselenolanes. wisc.edu These sulfur- and selenium-containing heterocycles are of interest due to their potential biological activity and as intermediates in organic synthesis. wisc.edu
In a specific example, the reaction of a three-membered episulfide, 2-methylthiirane, with hexamethyldisilaselenane is conducted in the presence of tetrabutylammonium (B224687) fluoride (B91410) as a catalyst and this compound as a trapping agent. wisc.edu The reaction proceeds through the in-situ formation of a β-mercapto diselenide intermediate, which is then captured by the electrophilic this compound. This capture step results in the formation of a 1,3-thiaselenolane derivative in a 70/30 diastereomeric ratio. wisc.edu
Reaction Scheme for the Synthesis of a 1,3-Thiaselenolane Derivative:
| Reactants | Reagents/Catalysts | Product | Diastereomeric Ratio |
| 2-Methylthiirane, Hexamethyldisilaselenane | Tetrabutylammonium fluoride, This compound | 2,4-Dimethyl-2-(methylselanyl)-1,3-thiaselenolane | 70:30 |
This case study highlights the ability of this compound to participate in tandem reactions, where it effectively traps a reactive intermediate to facilitate the formation of a complex heterocyclic ring system.
Alkylation and Functionalization Strategies
As a reactive alkyl halide, this compound is employed as an alkylating agent to introduce the 1-methoxyethyl group onto various nucleophilic functional groups. This is a key strategy for the functionalization of molecules in multi-step syntheses.
O-Alkylation of Phenols: Aromatic ethers can be synthesized through the alkylation of phenols. libretexts.org While general methods often involve the use of a base to generate the more nucleophilic phenoxide ion, this compound can serve as the electrophile in this transformation. The reaction results in the formation of an aryl 1-methoxyethyl ether.
N-Alkylation of Amines: Amines are sufficiently nucleophilic to undergo direct alkylation with alkyl halides. stackexchange.comwvu.edu This reaction, a type of nucleophilic aliphatic substitution, can be used to synthesize secondary, tertiary, and quaternary amines. However, a common complication is the potential for overalkylation, as the product amine can also react with the alkyl halide. wvu.edu For the synthesis of tertiary amines from secondary amines or quaternary ammonium (B1175870) salts from tertiary amines, this is a useful and straightforward method.
The general scheme for these alkylation reactions is as follows:
R-OH + Base → R-O- + +Base-H
R-O- + CH3CH(Br)OCH3 → R-O-CH(CH3)OCH3 + Br-
R2NH + CH3CH(Br)OCH3 → [R2NH(CH(CH3)OCH3)]+Br-
[R2NH(CH(CH3)OCH3)]+Br- + Base → R2N-CH(CH3)OCH3 + Base-H+Br-
These alkylation strategies demonstrate the utility of this compound in modifying the structure and properties of a wide range of organic molecules.
Preparation of Reactive Intermediates for Downstream Syntheses
The use of alkyl halides to generate highly reactive intermediates, such as organometallic reagents or carbenes, is a cornerstone of modern synthetic chemistry. However, the application of this compound for these specific purposes is not well-documented in the chemical literature.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are typically prepared by the reaction of an organic halide with magnesium or lithium metal, respectively. wisc.edulibretexts.orgleah4sci.com These reagents are powerful nucleophiles and bases. While a wide variety of alkyl and aryl halides can be used, the presence of the ether functionality in close proximity to the bromine in this compound could potentially complicate these reactions. Ethers are often used as solvents for these preparations because they can stabilize the organometallic species, but an intramolecular ether could lead to undesired side reactions or instability. leah4sci.com
Carbenes: Carbenes are neutral, divalent carbon species that are highly reactive. alfredstate.edu Common methods for their generation include the α-elimination from gem-dihalides (compounds with two halogens on the same carbon) or the decomposition of diazo compounds. unit.no There is no clear, established pathway for the efficient generation of a carbene, such as methoxyethylidene, directly from this compound.
While this compound itself is a reactive intermediate in many syntheses, its role as a precursor for the preparation of other distinct reactive intermediates like Grignard reagents or carbenes for downstream applications appears to be limited or not a standard synthetic strategy. This is likely due to the availability of more suitable and stable precursors for these types of highly reactive species.
Computational Chemistry and Theoretical Investigations of 1 Bromo 1 Methoxyethane
Modeling of Reaction Mechanisms and Transition States
The primary reaction pathway for α-haloethers like 1-bromo-1-methoxyethane in polar solvents is nucleophilic substitution, which can proceed through either an S_N1 or S_N2 mechanism. Computational models are instrumental in determining the operative mechanism by calculating the potential energy surface for the reaction.
For this compound, theoretical studies suggest a strong preference for the S_N1 pathway due to the formation of a highly stabilized carbocation intermediate. The rate-determining step in this mechanism is the unimolecular dissociation of the carbon-bromine (C-Br) bond to form the 1-methoxyethyl carbocation and a bromide ion.
Transition State Modeling: Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state (TS) of the C-Br bond cleavage. The transition state in an S_N1 reaction represents the energy maximum along the reaction coordinate leading from the reactant to the carbocation intermediate. nucleoniitjeekota.com Calculations for analogous systems, such as the solvolysis of tertiary alkyl halides, show that the transition state is "late," meaning its structure and charge distribution closely resemble that of the carbocation product. pdx.edu
Key characteristics of the calculated S_N1 transition state for this compound would include:
An elongated C-Br bond compared to the ground state molecule.
Significant development of positive charge on the α-carbon.
A geometry at the α-carbon that is intermediate between the tetrahedral reactant and the planar carbocation.
The activation energy (ΔG‡) for the reaction is calculated as the difference in Gibbs free energy between the transition state and the ground state reactant. This value is crucial for predicting the reaction rate. By contrast, modeling the S_N2 pathway, which involves a backside attack by a nucleophile, would reveal a significantly higher activation barrier, confirming its kinetic disfavorability.
Table 1: Calculated Parameters for S_N1 Dissociation of an α-Haloether (Illustrative) This table is illustrative, based on typical results from DFT calculations on similar systems.
| Parameter | Ground State (R-X) | Transition State ([R---X]‡) | Carbocation (R+) |
|---|---|---|---|
| C-X Bond Length (Å) | ~1.95 | ~2.40 | ∞ |
| Partial Charge on Cα | +0.25 | +0.70 | +1.0 (formal) |
| Relative Energy (kcal/mol) | 0 | +15 to +25 (ΔG‡) | +5 to +10 |
Quantum Chemical Studies on Carbocation Stability and Electronic Effects
The viability of the S_N1 mechanism for this compound is entirely dependent on the stability of the resulting 1-methoxyethyl carbocation. Quantum chemical calculations provide profound insight into the electronic factors that govern this stability.
The 1-methoxyethyl cation is significantly stabilized by two primary electronic effects:
Inductive Effect: The methyl group attached to the cationic center is weakly electron-donating, helping to disperse the positive charge.
Quantum chemical methods can quantify the stability of the 1-methoxyethyl cation through calculations of:
Hydride Affinity: The enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower hydride affinity indicates greater carbocation stability.
Isodesmic Reactions: The energy change for a hypothetical reaction where the number and type of bonds are conserved. This allows for the cancellation of systematic errors in calculations and provides a reliable measure of relative stability.
Table 2: Electronic Contributions to the Stability of the 1-Methoxyethyl Cation
| Electronic Effect | Description | Relative Contribution |
|---|---|---|
| Inductive Effect | Electron donation from the methyl group through the sigma bond framework. | Minor |
| Resonance Effect | π-donation from the oxygen lone pair into the empty carbon p-orbital. | Major |
| Parent Substrate Destabilization | Steric repulsion in the ground state this compound molecule. | Significant |
Prediction of Reactivity and Selectivity Profiles
Computational chemistry extends beyond mechanistic elucidation to predict the reactivity and selectivity of this compound under various conditions.
Reactivity Prediction: The reactivity of this compound in S_N1 reactions is directly related to the calculated activation energy for C-Br bond heterolysis. Lower calculated activation barriers imply faster reaction rates. DFT can be used to screen the effect of different solvents by using implicit solvation models (e.g., Polarizable Continuum Model - PCM), which can show how solvent polarity affects the stabilization of the transition state and the resulting ions.
Furthermore, reactivity towards different nucleophiles can be assessed using tools derived from conceptual DFT, such as:
Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile governs the reaction. For this compound, the LUMO is centered on the C-Br antibonding orbital, indicating its susceptibility to bond cleavage.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule, highlighting the electrophilic site (the α-carbon) and predicting where a nucleophile is most likely to attack.
Selectivity Prediction: Since the S_N1 reaction proceeds through a planar, achiral carbocation intermediate, any stereochemical information from a chiral starting material is lost. Therefore, computational models predict that the reaction of an enantiomerically pure sample of (S)- or (R)-1-bromo-1-methoxyethane would lead to a racemic mixture of substitution products.
In cases where elimination (E1) is a competing pathway, computational modeling can predict the selectivity by comparing the activation barriers for the S_N1 and E1 pathways. The E1 pathway involves the deprotonation of a carbon adjacent to the carbocation. The relative energies of the transition states for nucleophilic attack (S_N1) versus deprotonation (E1) would determine the product ratio. For this compound, substitution is generally the major pathway due to the high stability of the carbocation and the nature of common nucleophiles/solvents used.
Comparative Reactivity Studies of 1 Bromo 1 Methoxyethane
Distinction from Beta-Halo Ethers (e.g., 1-Bromo-2-methoxyethane)
A critical distinction in reactivity exists between alpha-halo ethers like 1-bromo-1-methoxyethane and their beta-isomers, such as 1-bromo-2-methoxyethane. epa.gov This difference is primarily attributed to the positioning of the halogen and methoxy (B1213986) group.
In this compound, both the bromine and the oxygen atom are attached to the same carbon. This arrangement significantly enhances its reactivity. epa.gov The oxygen atom can stabilize the developing positive charge on the alpha-carbon through resonance, facilitating the departure of the bromide ion. This stabilization of the carbocation intermediate accelerates the rate of nucleophilic substitution reactions.
Conversely, in 1-bromo-2-methoxyethane, the bromine and methoxy groups are on adjacent carbons. This structure allows for a phenomenon known as neighboring group participation (NGP), where the oxygen's lone pair can attack the adjacent carbon bearing the bromine, forming a cyclic oxonium ion intermediate. dalalinstitute.comwikipedia.orglibretexts.org This intramolecular process can also lead to an enhanced reaction rate compared to a simple primary alkyl halide, but the mechanism and the nature of the intermediate are fundamentally different from that of its alpha-isomer. dalalinstitute.com While both isomers are more reactive than simple alkyl halides, the direct electronic stabilization in the alpha-isomer generally leads to greater reactivity in SN1-type processes.
Key Reactivity Distinctions:
| Feature | This compound (α-Halo Ether) | 1-Bromo-2-methoxyethane (β-Halo Ether) |
| Halogen & Methoxy Position | Both on the same carbon | On adjacent carbons |
| Primary Stabilization Mechanism | Resonance stabilization of the carbocation by the α-oxygen | Neighboring group participation by the β-oxygen |
| Intermediate | Oxocarbenium ion | Cyclic oxonium ion |
| General Reactivity | Highly reactive due to direct electronic stabilization epa.gov | More reactive than simple primary alkyl halides due to NGP wikipedia.org |
Comparison with Other Alpha-Halogenated Substrates (e.g., α-Haloketones, α-Haloamides)
The reactivity of this compound can also be contextualized by comparing it with other alpha-halogenated compounds like α-haloketones and α-haloamides.
α-Haloketones: These compounds, such as chloroacetone, are known for their high reactivity in SN2 reactions, often being much more reactive than simple alkyl halides. wikipedia.org The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. nih.gov However, the carbonyl group is generally less effective at stabilizing an adjacent carbocation compared to the oxygen of an ether group. Therefore, while α-haloketones are very reactive in SN2 reactions, this compound is more prone to SN1-type reactions due to the superior ability of the methoxy group to stabilize the resulting carbocation through resonance. youtube.commasterorganicchemistry.com
α-Haloamides: The reactivity of α-haloamides is generally lower than that of α-haloketones. The nitrogen atom of the amide group can donate its lone pair to the carbonyl carbon, reducing the carbonyl's electron-withdrawing effect on the α-carbon. This diminished inductive effect makes the α-carbon less electrophilic and thus less reactive towards nucleophilic substitution compared to α-haloketones and α-halo ethers. In some cases, α-haloamides have been found to be ineffective in coupling reactions where α-haloketones are successful. rsc.org
Comparative Reactivity Overview:
| Substrate | Key Structural Feature | Primary Mode of Reactivity Enhancement |
| This compound | α-Oxygen atom | Resonance stabilization of carbocation (favors SN1) |
| α-Haloketone | α-Carbonyl group | Inductive electron withdrawal (favors SN2) nih.gov |
| α-Haloamide | α-Amide group | Reduced inductive effect compared to ketones, less reactive rsc.org |
Influence of Halogen Identity on Alpha-Halo Ether Reactivity (e.g., Bromine vs. Fluorine)
The identity of the halogen atom in an alpha-halo ether also plays a crucial role in its reactivity. A comparison between this compound and its fluorine analog, 1-fluoro-1-methoxyethane, highlights the interplay between the inductive effect and the leaving group ability of the halogen.
Bromide is a significantly better leaving group than fluoride (B91410) because it is a weaker base. masterorganicchemistry.com In reactions where the cleavage of the carbon-halogen bond is the rate-determining step (as is typical in SN1 reactions), the compound with the better leaving group will react faster. Therefore, in the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide (B1231860), the bromide is selectively replaced to yield (S)-1-fluoro-1-methoxyethane, demonstrating the superior leaving group ability of bromide. askfilo.comchegg.compearson.comstackexchange.com
On the other hand, fluorine is much more electronegative than bromine. This strong inductive effect can stabilize the ground state of the molecule, but it is generally outweighed by its poor leaving group ability in nucleophilic substitution reactions. masterorganicchemistry.com While fluorine's high electronegativity can be a dominant factor in other reaction types, such as nucleophilic aromatic substitution, for SN1 and SN2 reactions on an aliphatic carbon, the leaving group ability is often more critical. stackexchange.com
Halogen Influence on Reactivity:
| Property | Bromine | Fluorine |
| Electronegativity | Lower | Higher |
| Leaving Group Ability | Excellent masterorganicchemistry.com | Poor masterorganicchemistry.comwikipedia.org |
| Bond Strength (C-X) | Weaker | Stronger masterorganicchemistry.com |
| Reactivity in SN Reactions | Higher | Lower |
Future Research Directions and Unexplored Avenues for 1 Bromo 1 Methoxyethane
The utility of α-haloethers, including 1-bromo-1-methoxyethane, in organic synthesis is well-established. However, future research is poised to unlock new potential by focusing on more sustainable production, novel reactivity, and a deeper mechanistic understanding of this versatile compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-bromo-1-methoxyethane, and how do reaction conditions influence yield?
- Methodology :
- Catalyzed halogenation : Use of ZnBr₂ as a catalyst in reactions involving symmetric acetals (e.g., dimethoxymethane) with halogen sources (e.g., acetyl chloride) under controlled temperatures (<45°C) to avoid side reactions .
- Solvent optimization : Balancing reaction rate and thermal control by adjusting solvent volume (e.g., dichloromethane or ethers). Excess solvent reduces exothermicity but may lower reaction efficiency .
- Data considerations : Monitor reaction progress via GC-MS or NMR to detect intermediates like α-halo ethers. Typical yields range from 60–85%, depending on halogen source purity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare H and C spectra with PubChem reference data (e.g., δ ~3.4 ppm for methoxy protons, δ ~4.2 ppm for brominated CH₂) .
- Mass spectrometry : Confirm molecular ion peak at m/z 153 (C₃H₇BrO⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, compare unit cell parameters (e.g., monoclinic P2₁/c symmetry, β = 94.54°) with published structural reports .
Advanced Research Questions
Q. What steric and electronic factors influence the reactivity of this compound in nucleophilic substitution (Sₙ2) versus elimination (E2) reactions?
- Mechanistic insights :
- Steric hindrance : The methoxy group adjacent to the bromine atom increases steric bulk, favoring elimination over substitution in bulky bases (e.g., t-BuOK) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Sₙ2 kinetics by stabilizing transition states, while protic solvents (e.g., ethanol) favor E2 pathways .
- Data contradiction resolution : Conflicting reactivity reports may arise from trace moisture or impurities. Use Karl Fischer titration to ensure anhydrous conditions and repeat experiments with freshly distilled reagents .
Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?
- Methodology :
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for C-Br bond cleavage pathways.
- Docking studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify preferred coordination sites .
Q. What are the challenges in characterizing degradation products of this compound under environmental or biological conditions?
- Analytical workflow :
- LC-HRMS : Identify hydrolyzed products (e.g., 1-methoxyethanol, HBr) using high-resolution mass filters (Q-TOF).
- Ecotoxicity assays : Use Daphnia magna or algal models to assess bioaccumulation potential, referencing ECHA hazard profiles .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
